molecular formula C30H32N6O5S2 B2468574 4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 310427-41-9

4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2468574
CAS No.: 310427-41-9
M. Wt: 620.74
InChI Key: IPNHRCLXULGXGL-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a 1,2,4-triazole core substituted with a morpholinosulfonyl group, an m-tolyl ring, and a thioether-linked 2-oxoethyl-m-tolylamino moiety. The triazole ring system is known for its versatility in medicinal chemistry, particularly in modulating enzyme inhibition and receptor binding. The morpholinosulfonyl group enhances solubility and may influence pharmacokinetic properties, while the m-tolyl substituents contribute to hydrophobic interactions with biological targets . Its synthesis likely involves multi-step reactions, including S-alkylation of triazole thiols and acylation steps, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O5S2/c1-21-5-3-7-24(17-21)32-28(37)20-42-30-34-33-27(36(30)25-8-4-6-22(2)18-25)19-31-29(38)23-9-11-26(12-10-23)43(39,40)35-13-15-41-16-14-35/h3-12,17-18H,13-16,19-20H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNHRCLXULGXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide represents a complex molecular structure with potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several functional groups:

  • Morpholino group : Often associated with enhanced solubility and bioavailability.
  • Triazole ring : Known for antifungal and anticancer properties.
  • Benzamide moiety : Commonly linked to various biological activities including enzyme inhibition.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown to inhibit cell proliferation in various cancer cell lines. The triazole structure is critical for interacting with biological targets involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
Compound A6.92HepG2Induces apoptosis via mitochondrial dysfunction
Compound B8.99MCF7Inhibits cell cycle progression
Target CompoundTBDTBDTBD

The proposed mechanism by which the compound exerts its anticancer effects involves:

  • Inhibition of Farnesyltransferase : This enzyme is crucial for the post-translational modification of proteins involved in cell signaling pathways. Inhibition leads to reduced cell growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by altering the balance between pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction .

Neuropharmacological Effects

The morpholine derivative has been studied for its potential effects on the central nervous system (CNS). Morpholine-based compounds are known to modulate various receptors implicated in mood disorders and neurodegenerative diseases.

Table 2: Neuropharmacological Activities of Morpholine Derivatives

ActivityDescription
CB2 Receptor ModulationInfluences pain perception and mood
Sigma Receptor InteractionPotential therapeutic target for depression
BACE-1 InhibitionReduces amyloid-beta production linked to Alzheimer's disease

Case Studies

  • In Vivo Studies : A study demonstrated that morpholine derivatives could reduce infarct size in animal models of ischemic stroke, suggesting neuroprotective effects .
  • Clinical Trials : Some morpholine-containing compounds have entered clinical trials for their roles as antiplatelet agents, highlighting their therapeutic potential beyond oncology .

Comparison with Similar Compounds

Research Findings and Implications

Stability and Tautomerism

The triazole-thione tautomerism observed in (compounds 7–9 ) is critical for the target compound’s stability. The absence of νS-H IR bands (~2500–2600 cm⁻¹) confirms the dominance of the thione form, which is less prone to oxidative degradation .

Docking and Target Affinity

Its morpholinosulfonyl group may anchor to polar residues, while the m-tolyl groups engage in π-π stacking, as seen in 9g .

Antimicrobial and Antiviral Potential

Analogous sulfonamide derivatives () show antimicrobial activity, suggesting the target compound’s sulfonyl group could be optimized for similar applications. Triazole-Schiff base derivatives () also exhibit antiviral properties, though direct evidence is needed .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are intermediates characterized?

The synthesis typically involves:

  • Thioether formation : Reaction between a morpholinosulfonyl benzamide precursor and a thiol-containing triazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Use of coupling agents like EDC/HOBt to link the benzamide and triazole moieties .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate high-purity product . Intermediates are characterized via ¹H/¹³C NMR (structural confirmation), HRMS (molecular weight verification), and HPLC (purity >95%) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : Assign peaks for sulfonyl (δ ~3.5–3.7 ppm, morpholine protons), triazole (δ ~8.1–8.3 ppm), and benzamide carbonyl (δ ~167–170 ppm) .
  • IR spectroscopy : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₃₀H₃₂N₆O₄S₂) with <2 ppm error .

Q. How is purity ensured during synthesis, and what are common contaminants?

  • TLC monitoring : Use silica plates with UV visualization to track reaction progress .
  • HPLC-DAD : Detect impurities (e.g., unreacted starting materials, byproducts from incomplete coupling) .
  • Common contaminants : Residual solvents (DMF, THF) or dehalogenation byproducts (if halogenated intermediates are used) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometry to identify optimal parameters .
  • Flow chemistry : Continuous synthesis under controlled conditions (e.g., 60°C, 30 min residence time) to enhance reproducibility and reduce side reactions .
  • Catalyst screening : Test Pd/C or Ni catalysts for deprotection steps to minimize racemization .

Q. How to resolve contradictions in biological activity data across different assays?

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. ATP-based viability assays) .
  • Off-target profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific effects .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .

Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and efficacy?

  • Xenograft models : Nude mice implanted with human cancer cell lines (e.g., melanoma A375) to assess tumor growth inhibition .
  • PK parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability via LC-MS/MS after oral/intravenous administration .
  • Toxicology : Monitor liver/kidney function (ALT, creatinine) and hematological parameters in rodents .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Modify the morpholinosulfonyl group (e.g., replace with piperazinyl) or m-tolyl moiety (e.g., fluorophenyl) .
  • Bioisosteric replacement : Substitute the triazole ring with oxadiazole or thiadiazole to assess impact on target binding .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions with activity .

Q. What computational methods predict binding modes and off-target interactions?

  • Molecular docking : Align the compound to homology models of target enzymes (e.g., HDACs, PARP) using Schrödinger Suite .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., hydrogen bonds with Asp/Glu) .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties (e.g., BBB penetration, hERG inhibition) .

Q. How to investigate metabolic pathways and prodrug potential?

  • Metabolite identification : Incubate with human liver microsomes and analyze via LC-QTOF-MS to detect phase I/II metabolites (e.g., sulfoxide formation) .
  • Prodrug design : Introduce ester or phosphate groups at the benzamide carbonyl to enhance solubility and in vivo activation .

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